molecular formula C27H24N6O B10929307 6-cyclopropyl-3-methyl-1-phenyl-N-[2-(1H-pyrazol-1-yl)benzyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

6-cyclopropyl-3-methyl-1-phenyl-N-[2-(1H-pyrazol-1-yl)benzyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B10929307
M. Wt: 448.5 g/mol
InChI Key: VRLNPIFIHPADQN-UHFFFAOYSA-N
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Description

6-cyclopropyl-3-methyl-1-phenyl-N-[2-(1H-pyrazol-1-yl)benzyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a complex organic compound that belongs to the class of pyrazolopyridines. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a pyrazolo[3,4-b]pyridine core, which is a bicyclic heterocycle formed by the fusion of a pyrazole and a pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-cyclopropyl-3-methyl-1-phenyl-N-[2-(1H-pyrazol-1-yl)benzyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multiple steps, starting from commercially available precursors. One common method involves the formation of the pyrazolo[3,4-b]pyridine core through cyclization reactions. The key steps include:

    Formation of the Pyrazole Ring: This can be achieved by reacting hydrazine derivatives with 1,3-diketones under acidic or basic conditions.

    Cyclization to Form Pyrazolo[3,4-b]pyridine: The pyrazole intermediate is then subjected to cyclization with a suitable pyridine derivative.

    Functionalization: The resulting pyrazolo[3,4-b]pyridine core is further functionalized by introducing the cyclopropyl, methyl, phenyl, and benzyl groups through various substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalytic processes, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura coupling) to introduce the aryl groups efficiently .

Chemical Reactions Analysis

Types of Reactions

6-cyclopropyl-3-methyl-1-phenyl-N-[2-(1H-pyrazol-1-yl)benzyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to modify specific functional groups.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Lithium aluminum hydride, sodium borohydride

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

6-cyclopropyl-3-methyl-1-phenyl-N-[2-(1H-pyrazol-1-yl)benzyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its ability to interact with various biological targets.

    Biological Research: It is used in studies to understand its effects on cellular processes and pathways.

    Chemical Biology: The compound serves as a tool to probe biological systems and investigate the mechanisms of action of related compounds.

    Industrial Applications: It may be used in the development of new materials or as a precursor for the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 6-cyclopropyl-3-methyl-1-phenyl-N-[2-(1H-pyrazol-1-yl)benzyl]-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular signaling pathways and biological responses. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Properties

Molecular Formula

C27H24N6O

Molecular Weight

448.5 g/mol

IUPAC Name

6-cyclopropyl-3-methyl-1-phenyl-N-[(2-pyrazol-1-ylphenyl)methyl]pyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C27H24N6O/c1-18-25-22(27(34)28-17-20-8-5-6-11-24(20)32-15-7-14-29-32)16-23(19-12-13-19)30-26(25)33(31-18)21-9-3-2-4-10-21/h2-11,14-16,19H,12-13,17H2,1H3,(H,28,34)

InChI Key

VRLNPIFIHPADQN-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C(=CC(=N2)C3CC3)C(=O)NCC4=CC=CC=C4N5C=CC=N5)C6=CC=CC=C6

Origin of Product

United States

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